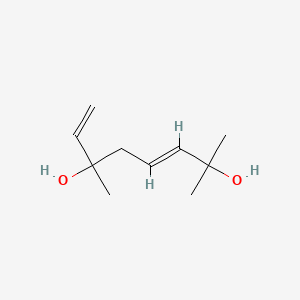

2,6-Dimethyl-3,7-octadiene-2,6-diol

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

2,6-dimethylocta-3,7-diene-2,6-diol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H18O2/c1-5-10(4,12)8-6-7-9(2,3)11/h5-7,11-12H,1,8H2,2-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEOHJVNDENHRCH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=CCC(C)(C=C)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H18O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901294708 | |

| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

13741-21-4 | |

| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=13741-21-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Dimethylocta-3,7-diene-2,6-diol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013741214 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,6-Dimethyl-3,7-octadiene-2,6-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901294708 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

What are the physical and chemical properties of 2,6-Dimethyl-3,7-octadiene-2,6-diol?

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physical and chemical properties of the naturally occurring monoterpenoid, 2,6-Dimethyl-3,7-octadiene-2,6-diol. This document details its chemical identity, physicochemical characteristics, and spectral data. Furthermore, it outlines detailed experimental protocols for its synthesis, purification, and analytical characterization. The guide also touches upon its general chemical reactivity and known biological activities, serving as a valuable resource for researchers in natural product chemistry, pharmacology, and drug development.

Introduction

This compound is a terpene diol found in various plants, including Gardenia jasminoides and in the leaves of the tea plant (Camellia sinensis).[1] As a natural product, it has garnered interest for its potential biological activities, including antioxidant and enzyme inhibition properties. This guide aims to consolidate the available technical information on this compound, providing a solid foundation for further research and development.

Chemical and Physical Properties

The fundamental chemical and physical properties of this compound are summarized in the tables below. These properties are crucial for its handling, characterization, and application in experimental settings.

Table 1: Chemical Identification

| Identifier | Value |

| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol[2] |

| CAS Number | 51276-34-7[1] |

| Molecular Formula | C₁₀H₁₈O₂[1] |

| Molecular Weight | 170.25 g/mol [1] |

| InChI Key | QEOHJVNDENHRCH-UHFFFAOYSA-N |

Table 2: Physical Properties

| Property | Value | Source |

| Appearance | Oil | [3] |

| Boiling Point | 284.0 ± 35.0 °C (Predicted) | [3] |

| Density | 0.959 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate (B1210297), DMSO, Acetone | [3] |

Experimental Protocols

This section provides detailed methodologies for the synthesis, purification, and analysis of this compound.

Synthesis: Microwave-Assisted Oxidation of Linalool (B1675412)

A plausible synthetic route to a related compound, (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, involves the microwave-assisted oxidation of linalool. This method can be adapted for the synthesis of this compound.

Materials:

-

Linalool

-

Selenium dioxide (SeO₂)

-

tert-Butyl hydroperoxide (t-BuOOH, 70% in water)

-

Dichloromethane (CH₂Cl₂)

-

Diethyl ether

-

10% Potassium hydroxide (B78521) (KOH) solution

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

Microwave reactor

Procedure:

-

In a flask, dissolve linalool and SeO₂ in dichloromethane.

-

Add silica gel to form a slurry, then evaporate the solvent to obtain a free-flowing powder.

-

Add t-BuOOH to the solid mixture.

-

Place the mixture in the microwave reactor and irradiate at 640 W for 10 minutes.

-

After cooling, extract the product with diethyl ether.

-

Wash the ether layer with 10% KOH solution and then with brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.

Purification: Column Chromatography

The crude product can be purified by silica gel column chromatography.

Materials:

-

Crude this compound

-

Silica gel (60-120 mesh)

-

Ethyl acetate

-

Glass column

-

Collection tubes

Procedure:

-

Prepare a slurry of silica gel in hexane and pack it into a glass column.

-

Dissolve the crude product in a minimal amount of hexane and load it onto the top of the column.

-

Elute the column with a gradient of ethyl acetate in hexane, starting with 100% hexane and gradually increasing the polarity.

-

Collect fractions and monitor the separation using Thin Layer Chromatography (TLC).

-

Combine the fractions containing the pure product and evaporate the solvent to obtain purified this compound.

Caption: Workflow for the synthesis and purification of this compound.

Analytical Characterization

Accurate characterization is essential for confirming the identity and purity of the synthesized compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR are powerful tools for structural elucidation.

-

¹H NMR: Expected signals would include those for methyl groups, methylene (B1212753) protons, vinyl protons, and hydroxyl protons.

-

¹³C NMR: The spectrum should show distinct signals for the ten carbon atoms in the molecule, including the two hydroxyl-bearing carbons.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is used to determine the purity and confirm the molecular weight of the compound.

-

Column: DB-WAX capillary column (30 m x 0.25 mm, 0.25 µm film thickness).

-

Carrier Gas: Helium.

-

Injector Temperature: 250 °C.

-

Oven Program: Start at 50 °C, hold for 2 minutes, then ramp to 230 °C at a rate of 5 °C/min.

-

Mass Spectrometer: Electron Impact (EI) ionization at 70 eV.

High-Performance Liquid Chromatography (HPLC)

HPLC can be used for both qualitative and quantitative analysis.

-

Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

-

Mobile Phase: A gradient of acetonitrile (B52724) and water.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detector at 210 nm.

Caption: Workflow for the analytical characterization of this compound.

Chemical Reactivity

This compound undergoes typical reactions of diols and alkenes.

-

Oxidation: The hydroxyl groups can be oxidized to ketones, and the double bonds can be cleaved under strong oxidizing conditions (e.g., hot, acidic potassium permanganate) to yield smaller carboxylic acids or ketones.

-

Reduction: The double bonds can be hydrogenated using catalysts like palladium on carbon. The hydroxyl groups are generally stable to catalytic hydrogenation but can be reduced under more forcing conditions. A common reducing agent for unsaturated diols is lithium aluminum hydride.

Biological Activity

Preliminary studies suggest that this compound exhibits biological activity. As a monoterpenoid, it is believed to interact with various enzymes and receptors within biological systems, potentially influencing metabolic pathways. It has been associated with antioxidant properties, which may be attributed to its ability to scavenge free radicals. Further research is needed to fully elucidate its mechanisms of action and therapeutic potential.

Conclusion

This technical guide provides a detailed overview of the physical and chemical properties of this compound, along with comprehensive experimental protocols for its synthesis, purification, and analysis. The information presented herein is intended to serve as a valuable resource for researchers and professionals in the fields of natural product chemistry, pharmacology, and drug development, facilitating further investigation into the properties and potential applications of this interesting monoterpenoid.

References

A Technical Guide to the Natural Sources of 2,6-Dimethyl-3,7-octadiene-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the natural occurrences of the monoterpenoid diol, 2,6-Dimethyl-3,7-octadiene-2,6-diol. This compound is a known constituent of various plant species and has garnered interest for its potential biological activities. This document consolidates available quantitative data, details relevant experimental protocols for its extraction and analysis, and explores its potential biological significance through a proposed signaling pathway.

Introduction

This compound is a naturally occurring acyclic monoterpenoid diol. Its presence has been identified in a variety of botanical sources, contributing to their aromatic profiles. Beyond its role as a flavor and fragrance component, preliminary research suggests potential anti-inflammatory and antioxidant properties for this and structurally related compounds, making it a molecule of interest for further scientific investigation and potential applications in drug development. This guide aims to provide a centralized resource for researchers by summarizing its natural sources, providing methodologies for its study, and illustrating a potential mechanism of action.

Natural Sources and Quantitative Data

This compound has been identified in a range of plant species and natural products. While its presence is widely reported, quantitative data remains limited for many sources. The following table summarizes the available quantitative information.

| Natural Source | Plant/Organism Name | Concentration/Relative Abundance | Citation(s) |

| Grapes | Vitis vinifera | 94 µ g/100 berries (fresh weight) | [1] |

| Citrus Honey | Apis mellifera (from Citrus sp.) | 15.4% of total volatile extract | [2] |

| Lavender | Lavandula angustifolia | 1.14 - 2.47% of essential oil | [3] |

| Lavender | Lavandula angustifolia | 0.16 - 0.22% of essential oil | [4] |

| Tea | Camellia sinensis | Detected, but not quantified | [1] |

| Gardenia | Gardenia jasminoides | Detected, but not quantified | [1] |

| Papaya | Carica papaya | Detected, but not quantified | [1] |

| Basil | Ocimum basilicum | Detected in methanolic extract | [5] |

Experimental Protocols

The isolation and quantification of this compound from natural matrices typically involve extraction followed by chromatographic analysis. As this compound is a diol, it possesses moderate polarity. It can be found in both free form and as a glycosidically bound precursor, which may require hydrolysis for its release.

Extraction of Free Volatiles (e.g., from Essential Oils)

Protocol: Steam Distillation of Lavender Essential Oil

This protocol is adapted from standard methods for essential oil extraction and is suitable for obtaining the volatile fraction containing this compound from aromatic plants like lavender.

-

Plant Material Preparation: Fresh or dried flowering tops of Lavandula angustifolia are used. The material should be coarsely chopped to increase the surface area for efficient steam penetration.

-

Apparatus Setup: A Clevenger-type apparatus for steam distillation is assembled.

-

Distillation: The plant material is placed in the distillation flask with a sufficient volume of distilled water. The mixture is heated to boiling, and the steam, carrying the volatile compounds, is passed through a condenser.

-

Collection: The condensed distillate, a mixture of water and essential oil, is collected. The essential oil, being less dense than water, separates and forms a layer on top, which can be collected.

-

Drying and Storage: The collected essential oil is dried over anhydrous sodium sulfate (B86663) to remove any residual water and then stored in a sealed, dark glass vial at 4°C until analysis.

Workflow for Steam Distillation and Analysis.

Extraction of Free and Glycosidically Bound Forms

Protocol: Solvent Extraction and Hydrolysis from Grape Must

This protocol allows for the extraction of both the free form of this compound and the portion that is bound to sugars (glycosides).

-

Extraction of Free Volatiles:

-

Grape must is passed through a column packed with a solid-phase extraction (SPE) resin (e.g., C18).

-

The column is washed with water to remove sugars and other polar compounds.

-

The free volatile compounds, including this compound, are eluted with a suitable organic solvent like dichloromethane (B109758) or a mixture of pentane (B18724) and dichloromethane.

-

This fraction is concentrated and analyzed by GC-MS.

-

-

Extraction and Hydrolysis of Glycosidically Bound Volatiles:

-

The aqueous effluent from the SPE step, containing the glycosides, is collected.

-

This fraction is subjected to enzymatic hydrolysis using a commercial glycosidase preparation (e.g., from Aspergillus niger) at an optimal pH and temperature (e.g., pH 5.0, 40°C) for a defined period (e.g., 16 hours).

-

After hydrolysis, the liberated aglycones (including this compound) are extracted using a second SPE step as described above.

-

This second fraction is then concentrated and analyzed by GC-MS.

-

Workflow for Extraction of Free and Bound Forms.

Analytical Method: Gas Chromatography-Mass Spectrometry (GC-MS)

-

GC Column: A polar capillary column, such as a DB-WAX or HP-INNOWax (polyethylene glycol phase), is typically used for the separation of terpenoid diols.

-

Oven Temperature Program: A temperature gradient is employed, for example, starting at 50°C, holding for 2 minutes, then ramping at 4°C/minute to 220°C, and holding for 10 minutes.

-

Carrier Gas: Helium is used as the carrier gas at a constant flow rate.

-

Injection: Samples are injected in splitless mode to enhance the detection of trace components.

-

MS Detection: The mass spectrometer is operated in electron ionization (EI) mode. Identification of this compound is achieved by comparing its mass spectrum and retention index with those of an authentic standard and/or with data from mass spectral libraries (e.g., NIST, Wiley).

-

Quantification: Quantification is performed by creating a calibration curve with a certified reference standard of this compound. An internal standard (e.g., a structurally similar compound not present in the sample) can be used to improve accuracy and precision.

Potential Biological Signaling Pathway

While direct studies on the specific signaling pathways modulated by this compound are limited, research on other monoterpenes and structurally related compounds suggests a potential role in modulating inflammatory responses. A plausible mechanism involves the inhibition of key inflammatory mediators. The following diagram illustrates a hypothetical signaling pathway based on the known anti-inflammatory effects of similar monoterpenoid compounds.

This proposed pathway suggests that this compound may exert anti-inflammatory effects by inhibiting the activity of cyclooxygenase (COX) enzymes, which are critical for the synthesis of prostaglandins (B1171923) (PGs) from arachidonic acid. Prostaglandins are key mediators of inflammation, pain, and fever. By reducing prostaglandin (B15479496) synthesis, the compound could potentially attenuate the inflammatory cascade.

Proposed Anti-Inflammatory Signaling Pathway.

Conclusion

This compound is a naturally occurring monoterpenoid diol found in a variety of plant species, with notable concentrations in citrus honey and some lavender essential oils. Further quantitative analysis of its content in other sources like Gardenia jasminoides and Camellia sinensis is warranted. The experimental protocols detailed in this guide provide a framework for the extraction, isolation, and quantification of this compound from natural matrices. The potential for this and related compounds to modulate inflammatory pathways highlights the need for further research into its specific biological mechanisms of action, which could pave the way for its development as a novel therapeutic agent.

References

- 1. researchgate.net [researchgate.net]

- 2. Separation of 2,6-Octadien-1-ol, 3,7-dimethyl- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 3. researchgate.net [researchgate.net]

- 4. Papaya (Carica papaya L.) Flavour Profiling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Chromatographic analysis of the volatile components of papaya fruit. | Semantic Scholar [semanticscholar.org]

Biosynthesis of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Vitis vinifera: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the biosynthesis of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a significant monoterpenoid polyol contributing to the aromatic profile of Vitis vinifera (grape). The document details the putative biosynthetic pathway, starting from the universal precursor geranyl diphosphate (B83284) (GPP), and highlights the key enzymatic players, including terpene synthases and cytochrome P450 monooxygenases. Detailed experimental protocols for the elucidation of this pathway and quantification of the target metabolite are provided. Furthermore, this guide includes structured data presentation and visual diagrams of the biochemical and experimental workflows to facilitate a deeper understanding for researchers in the fields of plant biochemistry, natural product chemistry, and drug development.

Introduction

Vitis vinifera is a species of paramount economic and cultural importance, primarily for wine production. The unique aroma and flavor profiles of different grape cultivars are determined by a complex mixture of secondary metabolites, among which monoterpenoids play a crucial role. This compound is a dihydroxylated monoterpene that has been identified in grapes and is recognized as a contributor to the floral and fruity notes of wine. Understanding its biosynthetic pathway is essential for modulating grape aroma profiles in viticulture and for potential applications in the flavor, fragrance, and pharmaceutical industries. This guide synthesizes the current knowledge on the formation of this diol in Vitis vinifera.

Putative Biosynthetic Pathway

The biosynthesis of this compound in Vitis vinifera is believed to follow the general monoterpenoid pathway, originating from the plastidial 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway, which produces the C5 precursors isopentenyl diphosphate (IPP) and dimethylallyl diphosphate (DMAPP).

The key steps in the biosynthesis are:

-

Formation of Geranyl Diphosphate (GPP): Geranyl diphosphate synthase (GPPS) catalyzes the condensation of one molecule of IPP and one molecule of DMAPP to form the C10 precursor, GPP.

-

Synthesis of Linalool (B1675412): A specific terpene synthase, linalool synthase (LIS), catalyzes the isomerization and hydrolysis of GPP to form the acyclic monoterpene alcohol, linalool. Several linalool synthase genes have been identified and characterized in Vitis vinifera.

-

Hydroxylation of Linalool: This crucial step is catalyzed by cytochrome P450 monooxygenases (CYPs). It is proposed that a specific CYP enzyme, likely from the CYP76 family which is known for its role in terpene oxidation, catalyzes the di-hydroxylation of linalool at the C2 and C6 positions to yield this compound. This may occur in a stepwise manner, though the exact intermediate has not been definitively identified.

-

Glycosylation (Optional): In many instances, the newly formed diol can be glycosylated by UDP-glucosyltransferases (UGTs) to form a non-volatile glycoside. This process enhances the water solubility and stability of the compound, creating a pool of flavor precursors in the grape berry that can be released during fermentation and aging.

Signaling Pathway Diagram

Caption: Putative biosynthetic pathway of this compound in Vitis vinifera.

Experimental Protocols

This section details the key experimental methodologies for studying the biosynthesis of this compound.

Gene Identification and Cloning

Putative genes encoding linalool synthase and relevant cytochrome P450s can be identified from the Vitis vinifera genome and transcriptome databases based on sequence homology to known terpene-metabolizing enzymes.

Protocol:

-

Database Mining: Perform BLAST searches in the NCBI and Phytozome databases using characterized terpene synthase and CYP76 family protein sequences as queries.

-

RNA Extraction and cDNA Synthesis: Extract total RNA from grape tissues of interest (e.g., berry skin, flowers) using a commercial kit. Synthesize first-strand cDNA using a reverse transcriptase.

-

PCR Amplification and Cloning: Design gene-specific primers based on the identified sequences. Amplify the full-length coding sequences (CDS) by PCR and clone the amplicons into an appropriate expression vector (e.g., pET-28a for E. coli or pYES-DEST52 for yeast).

Heterologous Expression and Enzyme Assays

Protocol for Linalool Synthase Assay:

-

Protein Expression: Transform E. coli (e.g., BL21(DE3) strain) with the expression vector containing the linalool synthase gene. Induce protein expression with IPTG.

-

Protein Purification: Lyse the cells and purify the recombinant protein using affinity chromatography (e.g., Ni-NTA).

-

Enzyme Assay:

-

Prepare an assay buffer (e.g., 50 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 5 mM DTT).

-

Add the purified enzyme and the substrate, geranyl diphosphate (GPP).

-

Incubate the reaction at 30°C for 1-2 hours.

-

Stop the reaction and extract the products with an organic solvent (e.g., hexane).

-

-

Product Analysis: Analyze the extracted products by Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol for Cytochrome P450 Assay:

-

Protein Expression: Express the CYP gene in a suitable system, typically yeast (Saccharomyces cerevisiae), which provides the necessary microsomal environment and redox partners (cytochrome P450 reductase).

-

Microsome Isolation: Harvest the yeast cells, spheroplast them, and isolate the microsomal fraction by differential centrifugation.

-

Enzyme Assay:

-

Resuspend the microsomes in a reaction buffer (e.g., 50 mM potassium phosphate (B84403) buffer pH 7.5).

-

Add the substrate, linalool, and the cofactor, NADPH.

-

Incubate at 30°C for 1-2 hours with shaking.

-

Extract the products with an organic solvent (e.g., ethyl acetate).

-

-

Product Analysis: Analyze the extracted products by GC-MS for the presence of this compound.

Metabolite Extraction and Quantification from Grape Tissues

Protocol:

-

Sample Preparation: Homogenize frozen grape tissue powder in a suitable extraction solvent (e.g., methanol/water mixture).

-

Solid Phase Extraction (SPE): To separate free and glycosidically bound forms, pass the extract through a C18 SPE cartridge.

-

Elute the free volatiles with a non-polar solvent (e.g., pentane/dichloromethane).

-

Elute the glycosides with a more polar solvent (e.g., methanol).

-

-

Hydrolysis of Glycosides (Optional): Treat the glycosidic fraction with an acid or a specific glycosidase to release the aglycones, including this compound.

-

GC-MS Analysis: Analyze the free volatile fraction and the hydrolyzed glycosidic fraction by GC-MS. Use an authentic standard of this compound for identification and quantification.

Experimental Workflow Diagram

Caption: General experimental workflow for studying the biosynthesis of this compound.

Quantitative Data

The following tables provide a template for the presentation of quantitative data that would be generated from the experiments described above.

Table 1: Kinetic Parameters of Biosynthetic Enzymes

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| VvLIS | GPP | Data | Data | Data |

| VvCYP (putative) | Linalool | Data | Data | Data |

Table 2: Concentration of this compound in Different Vitis vinifera Cultivars and Tissues

| Cultivar | Tissue | Developmental Stage | Concentration (µg/g fresh weight) |

| Muscat | Berry Skin | Veraison | Data |

| Muscat | Berry Skin | Ripe | Data |

| Chardonnay | Berry Skin | Ripe | Data |

| Muscat | Flower | Anthesis | Data |

Table 3: Relative Gene Expression of Biosynthetic Genes

| Gene | Tissue | Developmental Stage | Relative Expression Level |

| VvLIS | Berry Skin | Veraison | Data |

| VvLIS | Berry Skin | Ripe | Data |

| VvCYP (putative) | Berry Skin | Veraison | Data |

| VvCYP (putative) | Berry Skin | Ripe | Data |

Conclusion

The biosynthesis of this compound in Vitis vinifera is a multi-step process involving at least two key enzymes: a linalool synthase and a cytochrome P450 monooxygenase. While the general pathway is understood, further research is required to identify the specific cytochrome P450 responsible for the di-hydroxylation of linalool and to fully characterize its enzymatic properties. The experimental protocols outlined in this guide provide a robust framework for such investigations. A thorough understanding of this biosynthetic pathway will ultimately enable the targeted manipulation of grape aroma profiles and the potential biotechnological production of this valuable monoterpenoid.

The Terpenoid Beacon: A Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol in Essential Oils

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the occurrence, analysis, and potential biological significance of the acyclic monoterpenoid diol, 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514). This document consolidates quantitative data from various essential oils, details relevant experimental protocols, and explores its known biological activities, offering a valuable resource for its potential application in research and drug development.

Occurrence in the Plant Kingdom

This compound is a naturally occurring compound found in a variety of aromatic plants. Its presence contributes to the complex aroma profiles of their essential oils. This diol has been identified in several plant species, including those of significant commercial and medicinal interest.

Quantitative Analysis in Essential Oils

The concentration of this compound can vary significantly depending on the plant species, geographical origin, and distillation process. The following table summarizes the reported quantitative data for this compound in several essential oils.

| Essential Oil Source | Plant Species | Concentration (%) | Reference |

| Citrus Honey | Citrus species | 15.4 | [1] |

| Lavender (Commercial ETJA) | Lavandula angustifolia | 0.22 ± 0.01 | [2] |

| Lavender (Crimean) | Lavandula angustifolia | 0.02 ± 0.00 | [2] |

| Lavender | Lavandula angustifolia | 2.51 | [3] |

| Glycosmis pentaphylla Seed Oil | Glycosmis pentaphylla | 0.40 | [4] |

| Achillea fraasii | Achillea fraasii | Present (Quantification not provided) | |

| Gardenia | Gardenia jasminoides | Present (Quantification not provided) | [1][5] |

| Grapes | Vitis vinifera | Present (Quantification not provided) | [1] |

| Tea | Camellia sinensis | Present (Quantification not provided) | [1] |

Note: "Present" indicates that the compound has been identified in the essential oil, but specific quantitative data was not available in the cited literature.

Experimental Protocols

Accurate identification and quantification of this compound in essential oils rely on robust analytical methodologies. The following sections detail common experimental protocols for extraction and analysis.

Extraction of Essential Oils

The primary methods for extracting essential oils from plant material include hydrodistillation and steam distillation. Solvent extraction is also employed, particularly for research purposes.

1. Hydrodistillation/Steam Distillation: This is the most common method for commercially available essential oils.

-

Apparatus: Clevenger-type apparatus.

-

Procedure:

-

Plant material (e.g., flowers, leaves, stems) is placed in a distillation flask with water.

-

The water is heated to boiling, and the resulting steam passes through the plant material, volatilizing the essential oil components.

-

The steam and essential oil vapor mixture is condensed in a condenser.

-

The essential oil, being immiscible with water, is collected in a separator.

-

2. Solvent Extraction: This method is often used for research to extract a broader range of volatile and semi-volatile compounds.

-

Solvents: Common solvents include n-pentane, diethyl ether, hexane, and ethanol.

-

Procedure:

-

The plant material is macerated in the chosen solvent for a specified period.

-

The mixture is then filtered to remove solid plant material.

-

The solvent is evaporated under reduced pressure to yield the essential oil extract.

-

The following diagram illustrates a general workflow for essential oil extraction and analysis.

References

- 1. This compound | 51276-34-7 | Benchchem [benchchem.com]

- 2. Chemical Composition of Two Different Lavender Essential Oils and Their Effect on Facial Skin Microbiota - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 2,6-dimethyl-3,7-octadien-2,6-diol, 13741-21-4 [thegoodscentscompany.com]

- 5. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]

An In-depth Technical Guide to the Stereoisomers of 2,6-Dimethyl-3,7-octadiene-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

2,6-Dimethyl-3,7-octadiene-2,6-diol (B23514) is a naturally occurring acyclic monoterpenoid diol found in a variety of plants, including fruits and aromatic oils. Its chemical structure, possessing two stereogenic centers and a double bond capable of geometric isomerism, gives rise to a number of stereoisomers. While the racemic mixture and some isomers have been identified in natural extracts, a comprehensive characterization of all individual stereoisomers and their specific biological activities remains an area of active investigation. This technical guide provides a detailed overview of the known properties of this compound stereoisomers, outlines experimental protocols for their synthesis and characterization, and explores their potential biological significance, particularly focusing on their antioxidant and anti-inflammatory activities. This document also highlights current knowledge gaps and proposes future research directions to fully elucidate the therapeutic potential of these compounds.

Introduction

This compound (C₁₀H₁₈O₂, Molar Mass: 170.25 g/mol ) is a volatile organic compound contributing to the aromatic profile of various fruits and plants.[1][2][3] Its structure features two tertiary alcohol groups and two double bonds, which are key to its chemical reactivity and potential biological functions. The presence of chiral centers at positions 2 and 6, and a double bond at position 3, results in the possibility of multiple stereoisomers, each with potentially unique physicochemical properties and biological activities. Understanding the specific contributions of each stereoisomer is crucial for harnessing their full potential in drug development and other applications.

Stereoisomers of this compound

The structure of this compound contains two stereocenters at carbons C2 and C6, and a carbon-carbon double bond between C3 and C4. This gives rise to four possible stereoisomers as diastereomeric pairs of enantiomers, which can also exist as E/Z isomers with respect to the C3-C4 double bond.

The four principal stereoisomers are:

-

(2R,6R)-2,6-dimethyl-3,7-octadiene-2,6-diol

-

(2S,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol

-

(2R,6S)-2,6-dimethyl-3,7-octadiene-2,6-diol

-

(2S,6R)-2,6-dimethyl-3,7-octadiene-2,6-diol

Each of these can exist as the (E) or (Z) isomer, leading to a total of eight possible stereoisomers. The (E)-isomer is more commonly reported in natural sources.

Synthesis and Characterization of Stereoisomers

A complete stereoselective synthesis for all individual stereoisomers of this compound has not been extensively reported in the literature. However, general approaches to the synthesis of similar acyclic terpene diols can be adapted.

Proposed General Synthetic Workflow

A plausible workflow for the synthesis and isolation of each stereoisomer is outlined below. This represents a general strategy that would require optimization for this specific target molecule.

Caption: Proposed workflow for stereoselective synthesis and characterization.

Experimental Protocols (Hypothetical)

Detailed experimental protocols for the synthesis of each stereoisomer are not currently available in the public domain. Below are hypothetical protocols based on established organic chemistry methodologies that would serve as a starting point for their synthesis.

Protocol 1: Stereoselective Synthesis of a Diastereomeric Pair (e.g., (2R,6R) and (2R,6S))

-

Objective: To synthesize a mixture of diastereomers starting from a chiral precursor.

-

Starting Material: A suitable chiral building block, for example, (R)-linalool.

-

Step 1: Epoxidation. Perform a Sharpless asymmetric epoxidation on the C6-C7 double bond of a protected (R)-linalool derivative to introduce the second stereocenter with a degree of stereocontrol.

-

Step 2: Grignard Reaction. React the epoxide with a methylmagnesium halide to open the ring and form the tertiary alcohol at C6.

-

Step 3: Wittig Reaction. Utilize a Wittig reaction to introduce the C3-C4 double bond with control over the E/Z geometry.

-

Step 4: Deprotection. Remove any protecting groups to yield the diastereomeric mixture of the diols.

-

Purification: Separate the diastereomers using silica (B1680970) gel column chromatography. The separation of enantiomers would require chiral chromatography.

Protocol 2: Chiral Separation of Enantiomers

-

Objective: To separate the enantiomers from a racemic mixture.

-

Technique: Chiral High-Performance Liquid Chromatography (HPLC) or Supercritical Fluid Chromatography (SFC).

-

Stationary Phase: A chiral stationary phase (CSP) is required. Polysaccharide-based columns (e.g., Chiralpak IA, IB, IC) are often effective for separating enantiomers of alcohols.

-

Mobile Phase: A non-polar mobile phase such as a mixture of hexane (B92381) and isopropanol (B130326) is typically used for normal-phase chiral HPLC. For SFC, supercritical CO₂ with a co-solvent like methanol (B129727) or ethanol (B145695) would be employed.

-

Detection: UV detection may be challenging due to the lack of a strong chromophore. A refractive index detector or mass spectrometer would be more suitable.

-

Optimization: The mobile phase composition, flow rate, and temperature should be optimized to achieve baseline separation of the enantiomers.

Quantitative Data

Comprehensive quantitative data for all purified stereoisomers of this compound are largely absent from the literature. The following tables represent a template for the data that needs to be collected for a full characterization.

Table 1: Physicochemical Properties of this compound Stereoisomers

| Stereoisomer | Configuration | Specific Rotation [α]D (c, solvent) | Melting Point (°C) |

| 1 | (2R,6R,3E) | Data not available | Data not available |

| 2 | (2S,6S,3E) | Data not available | Data not available |

| 3 | (2R,6S,3E) | Data not available | Data not available |

| 4 | (2S,6R,3E) | Data not available | Data not available |

Table 2: Spectroscopic Data (¹H and ¹³C NMR) of this compound Stereoisomers (in CDCl₃)

| Stereoisomer | Key ¹H NMR Chemical Shifts (δ, ppm) | Key ¹³C NMR Chemical Shifts (δ, ppm) |

| (2R,6R,3E) | Data not available | Data not available |

| (2S,6S,3E) | Data not available | Data not available |

| (2R,6S,3E) | Data not available | Data not available |

| (2S,6R,3E) | Data not available | Data not available |

Biological Activity and Signaling Pathways

While specific studies on the individual stereoisomers of this compound are limited, the broader class of terpenoids is known to possess significant biological activities, including antioxidant and anti-inflammatory effects.

Antioxidant Activity

Terpenoids can act as antioxidants through various mechanisms, including free radical scavenging and upregulating endogenous antioxidant enzymes. It is hypothesized that the stereoisomers of this compound will exhibit antioxidant properties, but the extent of this activity is likely to be stereoisomer-dependent.

Protocol 3: In Vitro Antioxidant Activity Assay (DPPH Assay)

-

Objective: To determine the free radical scavenging activity of each stereoisomer.

-

Reagent: 2,2-diphenyl-1-picrylhydrazyl (DPPH).

-

Procedure:

-

Prepare solutions of each stereoisomer at various concentrations.

-

Add a solution of DPPH in methanol to each test solution.

-

Incubate the mixture in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm.

-

Calculate the percentage of DPPH radical scavenging activity.

-

Determine the IC₅₀ value (the concentration of the stereoisomer required to scavenge 50% of the DPPH radicals).

-

-

Control: Ascorbic acid or Trolox can be used as a positive control.

Table 3: Antioxidant Activity of this compound Stereoisomers

| Stereoisomer | DPPH Scavenging IC₅₀ (µM) |

| (2R,6R,3E) | Data not available |

| (2S,6S,3E) | Data not available |

| (2R,6S,3E) | Data not available |

| (2S,6R,3E) | Data not available |

| Ascorbic Acid | Reference value |

Anti-inflammatory Activity and Potential Signaling Pathways

Terpenoids are known to modulate inflammatory responses, often through interference with key signaling pathways such as the Nuclear Factor-kappa B (NF-κB) and Mitogen-Activated Protein Kinase (MAPK) pathways. It is plausible that the stereoisomers of this compound could exert anti-inflammatory effects by inhibiting these pathways.

Putative Signaling Pathway Modulation

The following diagram illustrates a hypothetical mechanism by which a stereoisomer of this compound might inhibit the NF-κB signaling pathway, a central regulator of inflammation. This proposed pathway requires experimental validation.

References

An In-depth Technical Guide to the IUPAC Nomenclature of 2,6-Dimethyl-3,7-octadiene-2,6-diol Isomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the IUPAC nomenclature for the various isomers of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a naturally occurring monoterpenoid diol. This document addresses the stereochemical complexities of the molecule, outlines general experimental approaches for its analysis, and presents available physicochemical data.

IUPAC Nomenclature of this compound Isomers

The structure of this compound contains two stereocenters (at carbons C2 and C6) and two double bonds (at C3 and C7), giving rise to a number of possible stereoisomers. The systematic naming of these isomers is achieved using the Cahn-Ingold-Prelog (CIP) priority rules for designating the configuration of stereocenters (R/S) and the geometry of double bonds (E/Z).

1.1. Core Structure and Numbering

The parent chain is an octadiene with the primary functional groups being two hydroxyl (-OH) groups, hence the "-diol" suffix. The positions of the substituents and functional groups are numbered to give the lowest possible locants to the principal functional groups (the hydroxyls), followed by the double bonds, and then the methyl groups.

1.2. Stereochemical Descriptors

-

Chiral Centers (C2 and C6): The stereochemistry at the two chiral centers, C2 and C6, is designated as either R (rectus) or S (sinister) based on the CIP priority rules. The four substituents attached to each chiral carbon are ranked according to atomic number.

-

Double Bonds (C3 and C7): The geometry of the double bonds at C3 and C7 is designated as either E (entgegen) or Z (zusammen). This is determined by assigning priorities to the two substituents on each carbon of the double bond.

1.3. Possible Stereoisomers

Given the two stereocenters and two double bonds, a total of 2^(2+2) = 16 stereoisomers are theoretically possible. The full IUPAC name for each isomer will include the stereochemical descriptors for each stereogenic element. For example, one possible isomer is (2R,6S,3E,7Z)-2,6-dimethyl-3,7-octadiene-2,6-diol.

Below is a DOT script to visualize the relationship between the different types of isomers of this compound.

Data Presentation

| Property | Value | Source |

| Molecular Formula | C₁₀H₁₈O₂ | PubChem[1] |

| Molecular Weight | 170.25 g/mol | PubChem[1][2] |

| Boiling Point (Predicted) | 284.0 ± 35.0 °C | ChemicalBook[3] |

| Density (Predicted) | 0.959 ± 0.06 g/cm³ | ChemicalBook[3] |

| Form | Oil | ChemicalBook[3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | ChemicalBook[3] |

| Storage Temperature | 2-8°C | ChemicalBook[3] |

Experimental Protocols

Detailed experimental protocols for the synthesis and isolation of specific stereoisomers of this compound are scarce in the literature. However, general methodologies for the synthesis of related terpene diols and for the assessment of their biological activity can be adapted.

3.1. General Synthetic Approach (Hypothetical)

A plausible synthetic route to a mixture of this compound isomers could involve the Grignard reaction of a suitable unsaturated ketone or ester with methylmagnesium bromide. Subsequent separation of the resulting diastereomers and enantiomers would require chiral chromatography.

3.2. Isolation and Purification from Natural Sources

This compound is a natural product found in plants such as Gardenia species.[4] A general protocol for its isolation would involve:

-

Extraction: The plant material is first dried and ground, followed by extraction with a suitable organic solvent (e.g., methanol (B129727) or ethanol).

-

Fractionation: The crude extract is then subjected to liquid-liquid partitioning to separate compounds based on their polarity.

-

Chromatography: The targeted fraction is further purified using column chromatography (e.g., silica (B1680970) gel) with a gradient elution system.

-

High-Performance Liquid Chromatography (HPLC): Final purification to isolate individual stereoisomers would necessitate the use of chiral HPLC.

3.3. In Vitro Antioxidant Activity Assays

The antioxidant potential of the isolated isomers can be evaluated using various in vitro assays.

-

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay: This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical. The reduction of DPPH is monitored by the decrease in its absorbance at approximately 517 nm.

-

FRAP (Ferric Reducing Antioxidant Power) Assay: This method is based on the reduction of the ferric-tripyridyltriazine (Fe³⁺-TPTZ) complex to the ferrous (Fe²⁺) form in the presence of antioxidants. The formation of the blue-colored Fe²⁺-TPTZ complex is measured spectrophotometrically.

Below is a DOT script illustrating a generalized workflow for the isolation and characterization of this compound isomers.

Biological Activity and Potential Signaling Pathways

Monoterpenoid diols, as a class of compounds, are known to possess various biological activities, with antioxidant properties being frequently reported. While the specific mechanism of action for this compound has not been elucidated, related monoterpenes have been shown to exert their antioxidant effects through modulation of cellular signaling pathways. For instance, some terpenes are known to activate the Nrf2 (Nuclear factor erythroid 2-related factor 2) pathway, a key regulator of the cellular antioxidant response. Additionally, modulation of MAPK (Mitogen-activated protein kinase) signaling pathways has been implicated in the anti-inflammatory and cytoprotective effects of certain monoterpenoids.[5] Further research is required to determine if this compound and its isomers act through these or other signaling cascades.

References

- 1. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (6S)-2,6-dimethylocta-3,7-diene-2,6-diol | C10H18O2 | CID 71354347 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 51276-34-7 [m.chemicalbook.com]

- 4. (E)-2,6-dimethyl-3,7-octadiene-2,6-diol, 51276-34-7 [thegoodscentscompany.com]

- 5. mdpi.com [mdpi.com]

An In-depth Technical Guide to 2,6-Dimethyl-3,7-octadiene-2,6-diol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical and biological properties of 2,6-Dimethyl-3,7-octadiene-2,6-diol, a naturally occurring terpenoid diol. The document details its chemical identity, including CAS numbers, and summarizes its known biological activities, focusing on its antioxidant and enzyme inhibitory properties. Detailed experimental protocols for the synthesis and bioactivity assessment of this compound are provided to facilitate further research and development. Additionally, a plausible signaling pathway illustrating the antioxidant mechanism of terpenoids is presented. All quantitative data is organized into structured tables for clarity and comparative analysis.

Chemical and Physical Properties

This compound is a monoterpenoid diol found in various plants, including Gardenia species, tea leaves (Camellia sinensis), and grapes (Vitis vinifera).[1] Its chemical structure features two hydroxyl groups and two double bonds, contributing to its reactivity and biological functions.

| Property | Value | Reference |

| Molecular Formula | C₁₀H₁₈O₂ | [1] |

| Molecular Weight | 170.25 g/mol | [1] |

| CAS Number | 13741-21-4 (general and (E)-isomer), 51276-34-7 ((E)-isomer) | [2][3] |

| IUPAC Name | 2,6-dimethylocta-3,7-diene-2,6-diol | [2] |

| Appearance | Not specified in provided results | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

Biological Activities and Quantitative Data

This compound has demonstrated notable antioxidant and enzyme inhibitory activities.

Antioxidant Activity

The antioxidant capacity of essential oils containing this compound has been quantified. In a DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assay, an essential oil from Salvia sclarea containing this compound exhibited an antioxidant capacity of 26.6 mg Trolox equivalent (TE) per gram of oil.[1]

| Assay | Result | Reference |

| DPPH Radical Scavenging Activity | 26.6 mg TE/g oil | [1] |

Enzyme Inhibition

This compound has shown potential as an inhibitor of key enzymes implicated in neurodegenerative diseases.

| Enzyme | Activity | Reference |

| Acetylcholinesterase (AChE) | Inhibitor | [1] |

| Butyrylcholinesterase (BChE) | Inhibitor | [1] |

Experimental Protocols

Microwave-Assisted Synthesis of (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol

A simple, eco-friendly, and efficient methodology for the synthesis of a related compound, (±)-(E)-2,6-dimethyl-octa-2,7-diene-1,6-diol, utilizes microwave energy.[4] While a detailed step-by-step protocol for this compound was not explicitly found, the following procedure for a similar compound can be adapted.

Procedure Outline:

-

Starting Material: Linalool is oxidized to (±) (E)-2,6-dimethyl-3-hydroxy-2,7-octadienal using SeO₂, t-BuOOH over SiO₂ in a microwave at 640 W for 10 minutes.

-

Reduction: The resulting dienal is then reduced to (±) (E)-2,6-dimethyl-octa-2,7-diene-1,6-diol using sodium borohydride (B1222165) supported on neutral alumina (B75360) under microwave irradiation.

This method offers the advantages of reduced reaction times and the use of solid supports, which can lead to purer products.

DPPH Radical Scavenging Assay

This assay is widely used to determine the antioxidant capacity of a compound.

Materials:

-

2,2-diphenyl-1-picrylhydrazyl (DPPH) solution in methanol.

-

Test compound solution in a suitable solvent.

-

Methanol (or other suitable solvent).

-

Spectrophotometer.

Protocol:

-

Prepare a stock solution of the test compound.

-

In a test tube, mix a specific volume of the test compound solution with a DPPH solution.

-

Incubate the mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance of the solution at a specific wavelength (typically around 517 nm) using a spectrophotometer.

-

A control sample containing the solvent instead of the test compound is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [ (Absorbance of Control - Absorbance of Sample) / Absorbance of Control ] x 100

Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This colorimetric assay is commonly used to screen for AChE inhibitors.

Materials:

-

Acetylcholinesterase (AChE) enzyme solution.

-

Acetylthiocholine iodide (ATCI) as the substrate.

-

5,5'-dithiobis(2-nitrobenzoic acid) (DTNB, Ellman's reagent).

-

Phosphate (B84403) buffer (pH 8.0).

-

Test compound solution.

-

Microplate reader.

Protocol:

-

Add phosphate buffer, DTNB solution, and the test compound solution to the wells of a microplate.

-

Add the AChE enzyme solution to the wells and incubate for a predefined period (e.g., 15 minutes) at a specific temperature (e.g., 37°C).

-

Initiate the reaction by adding the substrate (ATCI).

-

Measure the absorbance at 412 nm at regular intervals to determine the rate of reaction.

-

The percentage of inhibition is calculated by comparing the reaction rate in the presence of the test compound to the rate of a control without the inhibitor.

Butyrylcholinesterase (BChE) Inhibition Assay

The protocol is similar to the AChE inhibition assay, with Butyrylcholinesterase (BChE) and its specific substrate, butyrylthiocholine (B1199683) iodide, being used instead.

Signaling Pathway and Experimental Workflow Diagrams

While specific signaling pathways for this compound are not yet elucidated, the antioxidant activity of terpenoids is known to involve the modulation of cellular signaling pathways such as the NF-κB and MAPK pathways to reduce oxidative stress.[5]

Caption: Plausible antioxidant signaling pathway for terpenoids.

References

The Role of 2,6-Dimethyl-3,7-octadiene-2,6-diol in Plant Metabolism: A Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Abstract

2,6-Dimethyl-3,7-octadiene-2,6-diol is a naturally occurring acyclic monoterpenoid diol found in a variety of plant species. As a derivative of the common volatile compound linalool (B1675412), it plays a significant, though often overlooked, role in plant metabolism. Its functions span from contributing to the complex aroma profiles of fruits and flowers to participating in the plant's defense against environmental stressors. This technical guide provides an in-depth review of the biosynthesis of this compound, its metabolic functions, its involvement in stress response pathways, and detailed experimental protocols for its extraction and analysis. The information is intended to serve as a comprehensive resource for researchers in phytochemistry, plant physiology, and natural product-based drug discovery.

Introduction

This compound is a C10 oxygenated monoterpenoid. Structurally, it is a tertiary alcohol characterized by a ten-carbon backbone with hydroxyl groups at the C2 and C6 positions and double bonds at C3 and C7.[1][2] This compound has been identified as a natural product in a range of plants, including grapes (Vitis vinifera), tea (Camellia sinensis), papaya (Carica papaya), and Gardenia species.[3] While often present in smaller quantities compared to its precursor, linalool, its di-hydroxylated nature imparts distinct chemical properties, such as lower volatility and higher polarity, which influence its metabolic fate and biological function.

Historically, research on plant monoterpenoids has focused on volatile compounds due to their prominent roles in pollination and direct defense. However, less volatile, oxygenated derivatives like this compound are gaining recognition for their roles as aroma precursors, metabolic intermediates, and potential signaling molecules in stress response cascades.[4] This guide synthesizes the current understanding of this compound's place in plant biochemistry.

Biosynthesis and Chemical Formation

The biosynthesis of this compound is intrinsically linked to the metabolism of its precursor, linalool. The formation pathway involves the general monoterpenoid backbone synthesis followed by specific oxygenation steps.

Monoterpenoid Backbone Synthesis

All plant terpenoids, including linalool, are synthesized from the five-carbon precursors isopentenyl diphosphate (B83284) (IPP) and its isomer, dimethylallyl diphosphate (DMAPP).[5] These precursors are produced via two distinct pathways:

-

The Mevalonate (MVA) pathway , located in the cytosol.

-

The 2-C-methyl-D-erythritol 4-phosphate (MEP) pathway , located in the plastids.[5]

Geranyl diphosphate (GPP), the direct C10 precursor to monoterpenes, is formed by the condensation of one molecule of DMAPP and one molecule of IPP. A terpene synthase, specifically a linalool synthase (LIS), then catalyzes the conversion of GPP to linalool.[6]

Formation from Linalool

This compound is formed from linalool through hydroxylation reactions. This conversion can occur through two primary routes:

-

Enzymatic Oxidation: Cytochrome P450 monooxygenases (CYPs) are key enzymes in the oxidative metabolism of monoterpenes.[7] While the specific P450 enzyme responsible for the di-hydroxylation of linalool to this specific diol has not been definitively identified across all species, enzymes from the CYP76 family in Arabidopsis have been shown to catalyze a cascade of oxidation reactions on linalool, producing various hydroxylated and carboxylated forms.[7] This enzymatic process is a crucial step in modifying the properties of linalool, often rendering it less volatile and preparing it for subsequent glycosylation and storage.

-

Autoxidation: Linalool is susceptible to autoxidation when exposed to air. This non-enzymatic process can lead to the formation of various oxidation products, including hydroperoxides which can then be reduced to diols like 2,6-dimethylocta-3,7-diene-2,6-diol.[8] While this is a known chemical transformation, the extent of its contribution to the in-planta pool of the diol is likely less significant than controlled enzymatic reactions.

Role in Plant Metabolism

The function of this compound is multifaceted, stemming from its identity as a less-volatile derivative of a potent aroma compound and as a member of the broader class of stress-responsive monoterpenoids.

Aroma and Flavor Precursor

Volatile monoterpenes like linalool are key components of floral and fruity scents. However, their high volatility means they can be quickly lost from tissues. Plants convert these volatiles into non-volatile forms, such as diols and glycosides, to act as a stable reservoir of aroma potential. This compound, being significantly less volatile than linalool, can be considered a metabolic intermediate in this process. It can accumulate in plant tissues and later be released or transformed back into volatile compounds during processes like senescence, fruit ripening, or food processing.[4] For instance, related monoterpene diols in Muscat grapes are known precursors to potent volatile terpenes like hotrienol (B1235390) and nerol (B1678202) oxide, which are formed upon heating or under acidic conditions.[4]

Role in Abiotic Stress Response

There is substantial evidence that monoterpenoids play a crucial role in protecting plants against abiotic stresses such as heat and oxidative stress.[3][9] The accumulation of these compounds is often upregulated under stress conditions.[10] Their protective functions include:

-

ROS Scavenging: Abiotic stress leads to the overproduction of Reactive Oxygen Species (ROS), which can damage cellular components. Monoterpenoids can directly quench ROS, acting as non-enzymatic antioxidants.[11]

-

Membrane Stabilization: By integrating into cellular membranes, terpenoids can enhance their stability and integrity, particularly under heat stress, protecting critical components like the photosynthetic machinery.[11]

-

Signaling: Monoterpenes can act as signaling molecules, modulating stress-response pathways and inducing the expression of antioxidant-related genes.[11]

As an oxygenated monoterpenoid, this compound is part of this defensive chemical arsenal. The hydroxylation of linalool to the diol may represent a metabolic step that not only detoxifies a potentially reactive volatile but also produces a compound that contributes to the overall antioxidant pool within the cell.

Quantitative Data

Quantitative analysis of this compound in plant tissues is not widely reported in the literature. Many studies note its detection but do not provide absolute concentrations, a fact highlighted by several metabolomics databases.[12][13] This is likely due to its relatively low abundance compared to other major monoterpenoids. The table below summarizes plant species in which the compound has been identified.

| Plant Species | Cultivar/Variety | Tissue/Product | Method of Identification | Quantitative Data | Reference(s) |

| Grapes (Vitis vinifera) | Sangiovese | Berries | GC-MS | Identified, but not quantified. Increased after methyl jasmonate treatment. | [14] |

| Papaya (Carica papaya) | N/A | Fruit | GC-MS | Identified as an oxygenated linalool derivative. | [4] |

| Passion Fruit (Passiflora quadrangularis) | Badea | Fruit | GC-MS | Identified as a linalool derivative. | [4] |

| Tea (Camellia sinensis) | N/A | Leaves | GC-MS | Implied presence as a linalool oxidation product. | [3] |

| Gardenia (Gardenia spp.) | N/A | N/A | N/A | Stated as a natural product of the species. | [10] |

N/A: Not Available in cited literature.

The lack of extensive quantitative data represents a significant knowledge gap and an opportunity for future research, particularly in the context of plant stress physiology and crop quality.

Experimental Protocols

The analysis of semi-volatile, polar compounds like this compound requires specific extraction and analytical methods. Below is a synthesized protocol based on established techniques for monoterpenoid analysis in plant matrices like grape leaves or tea.[15][16]

Extraction Workflow

Detailed Methodology: Ultrasound-Assisted Extraction (UAE) and GC-MS Analysis

This protocol is designed for the extraction and quantification of monoterpene diols from plant leaf tissue.

1. Sample Preparation:

-

Harvest fresh plant tissue (e.g., 5 g of young grape leaves).

-

Immediately flash-freeze the tissue in liquid nitrogen to halt metabolic activity.

-

Lyophilize (freeze-dry) the tissue to a constant weight.

-

Grind the dried tissue into a fine, homogenous powder using a cooled mortar and pestle or a cryogenic grinder.

2. Ultrasound-Assisted Extraction (UAE):

-

Weigh approximately 1 g of the powdered sample into a 50 mL glass centrifuge tube.

-

Add 20 mL of a suitable organic solvent (e.g., ethyl acetate or dichloromethane). Include an internal standard (e.g., 1-octanol (B28484) or borneol at 10 µg/mL) for quantification.

-

Place the tube in an ultrasonic bath.

-

Sonicate for 30 minutes at a controlled temperature (e.g., 25-30°C) to prevent degradation of thermally labile compounds.

-

Centrifuge the sample at 4000 x g for 10 minutes.

-

Carefully collect the supernatant. Repeat the extraction on the pellet with another 10 mL of solvent and combine the supernatants.

3. Concentration and Derivatization:

-

Concentrate the combined extract to a final volume of approximately 1 mL using a gentle stream of nitrogen gas or a rotary evaporator at low temperature (<35°C).

-

For GC-MS analysis, derivatization of the hydroxyl groups may be necessary to improve volatility and peak shape. A common agent is N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS). Add 100 µL of BSTFA to the dried extract, cap tightly, and heat at 70°C for 60 minutes.

4. Gas Chromatography-Mass Spectrometry (GC-MS) Analysis:

-

GC Column: Use a non-polar or medium-polarity column suitable for terpenoid analysis, such as a DB-5ms or HP-INNOWax (30 m x 0.25 mm x 0.25 µm).

-

Injection: Inject 1 µL of the derivatized (or underivatized) sample in splitless mode.

-

Oven Program: Start at 60°C, hold for 2 minutes, ramp to 240°C at 4°C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

-

MS Parameters: Operate in electron ionization (EI) mode at 70 eV. Scan a mass range from m/z 40 to 450.

-

Identification: Identify this compound by comparing its retention time and mass spectrum with an authentic chemical standard and/or reference libraries like NIST.[2]

| Parameter | Recommended Setting |

| Extraction Method | Ultrasound-Assisted Extraction (UAE) |

| Sample Mass | ~1 g lyophilized powder |

| Solvent | Ethyl Acetate or Dichloromethane |

| Solvent Volume | 20 mL + 10 mL |

| Sonication Time | 30 minutes |

| GC Column | DB-5ms (or equivalent) |

| Injection Volume | 1 µL (splitless) |

| Temperature Program | 60°C (2 min) -> 240°C (4°C/min, hold 5 min) |

| MS Ionization | Electron Ionization (EI) at 70 eV |

Conclusion and Future Directions

This compound represents an important, yet understudied, component of plant monoterpenoid metabolism. Its formation via the oxidation of linalool positions it as a key intermediate in the modulation of plant aroma and in the chemical defense against abiotic stress. While its presence has been confirmed in several important crops, a significant lack of quantitative data limits a full understanding of its physiological relevance.

Future research should focus on:

-

Quantitative Profiling: Developing robust analytical methods to quantify this compound across different plant species, tissues, and developmental stages, especially under controlled stress conditions.

-

Enzyme Identification: Identifying and characterizing the specific cytochrome P450s or other oxygenases responsible for its biosynthesis from linalool.

-

Functional Genomics: Utilizing gene-editing or mutant studies to elucidate the precise physiological and protective roles of this compound in planta.

A deeper understanding of the metabolism of oxygenated monoterpenoids like this compound holds potential for applications in crop improvement, where enhancing stress tolerance and modulating flavor profiles are key objectives. Furthermore, as a unique natural product, its bioactivity warrants exploration for potential pharmaceutical or nutraceutical applications.

References

- 1. This compound | C10H18O2 | CID 527050 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3,7-Octadiene-2,6-diol, 2,6-dimethyl- [webbook.nist.gov]

- 3. research.wur.nl [research.wur.nl]

- 4. researchgate.net [researchgate.net]

- 5. Plant terpenes: defense responses, phylogenetic analysis, regulation and clinical applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Linalool | C10H18O | CID 6549 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. CYP76C1 (Cytochrome P450)-Mediated Linalool Metabolism and the Formation of Volatile and Soluble Linalool Oxides in Arabidopsis Flowers: A Strategy for Defense against Floral Antagonists - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Linking monoterpenes and abiotic stress resistance in grapevines | BIO Web of Conferences [bio-conferences.org]

- 10. researchgate.net [researchgate.net]

- 11. Biosynthetic Machinery to Abiotic Stress-Driven Emission: Decoding Multilayer Regulation of Volatile Terpenoids in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Showing Compound this compound (FDB015962) - FooDB [foodb.ca]

- 13. hmdb.ca [hmdb.ca]

- 14. researchgate.net [researchgate.net]

- 15. Valorization of grape (Vitis vinifera) leaves for bioactive compounds: novel green extraction technologies and food-pharma applications - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Processing Technologies for the Extraction of Value-Added Bioactive Compounds from Tea - PMC [pmc.ncbi.nlm.nih.gov]

The Formation of 2,6-Dimethyl-3,7-octadiene-2,6-diol from Linalool Oxidation: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

Abstract

Linalool (B1675412) (3,7-dimethyl-1,6-octadien-3-ol), a widely used fragrance ingredient, is susceptible to oxidation upon exposure to air, leading to the formation of a complex mixture of oxygenated derivatives.[1][2] Among these is 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a diol that contributes to the altered chemical profile of aged linalool-containing products. This technical guide provides an in-depth analysis of the formation of this compound as a linalool oxidation product, presenting quantitative data, detailed experimental protocols, and visual diagrams of the chemical pathways and experimental workflows. Understanding the oxidation of linalool is crucial for assessing the stability, safety, and potential allergenicity of products in which it is an ingredient.[1][3][4]

Linalool Oxidation Pathways

The oxidation of linalool is a multifaceted process that can be initiated through various mechanisms, primarily autoxidation upon exposure to atmospheric oxygen.[1][2] This process can be accelerated by factors such as heat, light, and the presence of initiators. The initial products of linalool autoxidation are hydroperoxides, which are thermally labile and can subsequently decompose or rearrange to form a variety of secondary oxidation products, including aldehydes, ketones, and diols such as this compound.[1][2][5]

Recent studies have also explored the use of ultrasound and microwave irradiation to promote linalool oxidation, leading to a different distribution of oxidation products compared to traditional autoxidation.[6] Theoretical studies utilizing quantum chemical calculations have further elucidated the complex radical-mediated mechanisms, involving peroxy (RO₂·) and alkoxy (RO·) radicals, that drive the formation of these diverse products.[3][4][7][8]

Quantitative Analysis of Linalool Oxidation

The yield of this compound and other oxidation products is highly dependent on the reaction conditions. The following table summarizes key quantitative data from cited studies.

| Parameter | Condition | Value | Reference |

| Linalool Conversion | Ultrasound irradiation (650 W) | 65.6% | [6] |

| Microwave irradiation (650 W) | 52.4% | [6] | |

| Product Yield | 7-hydroperoxy-3,7-dimethylocta-1,5-diene-3-ol in an oxidized sample | 15% | [1][2] |

| Acetone from ·OH initiated oxidation (indoor conditions) | 0.41 (fractional yield) | [4] |

Experimental Protocols

Autoxidation of Linalool

A simplified experimental model to mimic the oxidation that occurs during handling and storage involves the exposure of purified linalool to air over an extended period.[5]

-

Material: Linalool (97% purity), purified by distillation.

-

Procedure: A sample of purified linalool is placed in an open container to allow for maximal air exposure. The container is stored at room temperature.

-

Time Course: The oxidation and degradation process is monitored over several weeks (e.g., up to 45 weeks).

-

Analysis: Aliquots of the reaction mixture are taken at various time points and analyzed by gas chromatography (GC) and high-performance liquid chromatography (HPLC) to quantify the remaining linalool and the formation of oxidation products.[5]

Ultrasound and Microwave-Assisted Oxidation

-

Apparatus: An ultrasonic or microwave reactor.

-

Procedure: The oxidation is carried out under solvent-free conditions. Linalool is subjected to ultrasound (e.g., 25 kHz) or microwave (e.g., 2450 MHz) irradiation at varying power (150-650 W) and temperatures (40-80°C) in the presence of air.[6]

-

Analysis: The resulting product mixture is analyzed by gas chromatography-mass spectrometry (GC/MS) to identify and quantify the oxidation products.[6]

Product Identification and Quantification

-

Isolation: Oxidation products can be isolated from the reaction mixture using flash chromatography and preparative HPLC.[1][2]

-

Identification: The structure of isolated products is elucidated using nuclear magnetic resonance (NMR) spectroscopy and GC/MS, often with confirmation through the synthesis of reference compounds.[1][2]

-

Quantification: The amounts of linalool and its major oxidation products are quantified over time using GC and a specialized HPLC method suitable for the analysis of thermally labile hydroperoxides.[1][2]

Diagrams

Linalool Oxidation Pathway

Caption: Logical flow of linalool oxidation.

Experimental Workflow for Analysis

Caption: Experimental analysis workflow.

Conclusion

The formation of this compound is a notable consequence of linalool oxidation, a process that significantly alters the chemical composition of linalool-containing products. This guide has provided a consolidated overview of the formation pathways, quantitative aspects, and analytical methodologies pertinent to the study of this transformation. For researchers in drug development and related fields, a thorough understanding of linalool's oxidative degradation is essential for ensuring product stability, efficacy, and safety, particularly concerning the potential for oxidized products to act as skin sensitizers.[1][2] Further research into the specific biological activities of individual oxidation products like this compound is warranted.

References

- 1. Contact allergens formed on air exposure of linalool. Identification and quantification of primary and secondary oxidation products and the effect on skin sensitization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Oxidation Mechanism and Toxicity Evolution of Linalool, a Typical Indoor Volatile Chemical Product - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. researchportal.helsinki.fi [researchportal.helsinki.fi]

- 8. researchgate.net [researchgate.net]

Fungal Biotransformation of 2,6-Dimethyl-3,7-octadiene-2,6-diol: A Technical Guide to Potential Metabolites and Investigative Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The microbial transformation of terpenoids is a key strategy in the generation of novel bioactive compounds with potential applications in the pharmaceutical and fragrance industries. This technical guide explores the prospective fungal metabolism of 2,6-dimethyl-3,7-octadiene-2,6-diol (B23514), a dihydroxylated monoterpenoid. While direct studies on this specific substrate are limited, this document extrapolates from established research on the fungal biotransformation of structurally similar compounds, such as linalool (B1675412), to predict potential metabolic pathways and resulting products. Detailed experimental protocols for fungal culture, substrate administration, metabolite extraction, and analysis are provided to facilitate further research in this area. Furthermore, this guide presents quantitative data from analogous biotransformations and visualizes key experimental workflows and hypothetical metabolic pathways using Graphviz diagrams, offering a comprehensive resource for researchers investigating the fungal metabolism of terpenoids.

Introduction

Fungi are prolific producers of a vast array of secondary metabolites and possess remarkable enzymatic machinery capable of performing complex and stereoselective chemical reactions.[1] The biotransformation of xenobiotics, including terpenoids, by fungi can lead to the production of novel derivatives with enhanced or modified biological activities.[2] The substrate, this compound, is a tertiary and secondary diol derivative of linalool, a widely occurring natural monoterpenoid. The metabolism of linalool by various fungi, including species of Aspergillus and Rhizopus, has been documented to yield a variety of oxygenated products.[3][4] These transformations typically involve hydroxylation, oxidation, and cyclization reactions.[5] Understanding the potential metabolic fate of this compound in fungal systems is crucial for the discovery of new bioactive molecules.

Predicted Fungal Metabolites

Based on the known fungal metabolism of analogous terpenoids, the biotransformation of this compound is anticipated to proceed through several key oxidative pathways. The primary reactions are likely to be hydroxylations at allylic positions and oxidations of the existing hydroxyl groups. Fungi such as Aspergillus niger and Rhizopus stolonifer are well-documented for their capacity to hydroxylate a variety of substrates.[6][7][8]

Hypothetical Metabolic Pathway of this compound

Caption: Hypothetical metabolic pathway of this compound in fungi.

Quantitative Data from Analogous Fungal Biotransformations